(5E)-6-hydroxy-5-(pyrrolidin-2-ylidene)-2-sulfanylpyrimidin-4(5H)-one
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Overview
Description
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound that features both pyrrole and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its structural similarity to known antiviral drugs suggests it could be used in the treatment of viral infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in viral replication. The compound’s structure allows it to bind to viral enzymes, inhibiting their activity and preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound shares a similar pyrrole ring structure.
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline: Another compound with a similar pyrrole ring, but with different functional groups.
Uniqueness
What sets 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone apart is its combination of pyrrole and pyrimidinone rings, along with the presence of hydroxyl and thioxo groups. This unique structure gives it distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3O2S/c12-6-5(4-2-1-3-9-4)7(13)11-8(14)10-6/h1-3H2,(H3,10,11,12,13,14) |
InChI Key |
HSMHZUBFKRXIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
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